Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C10H15BrO2 and a molecular weight of 247.13 g/mol. It is classified as a bicyclic compound, specifically a bicyclo[2.2.2]octane derivative, which features a carboxylate ester group at the bridgehead position. This compound is recognized for its utility as a building block in organic synthesis and its potential applications in medicinal chemistry and material science .
The synthesis of methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate typically involves the bromination of bicyclo[2.2.2]octane-1-carboxylate. One common method includes the reaction of bicyclo[2.2.2]octane-1-carboxylate with bromine in a suitable solvent, such as dichloromethane, under reflux conditions to ensure complete bromination .
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate possesses a rigid, cage-like structure characterized by D3h symmetry. The InChI code for this compound is InChI=1S/C10H15BrO2/c1-12-10(11)9-5-7(9)3-8(4-6-9)2/h7H,3-6H2,1-2H3
.
COC(=O)C12CCC(Br)(CC1)CC2
The carbon-carbon bond lengths within the bicyclic framework are typically around 1.54 Å, with bond angles close to the tetrahedral value of 109.5°, influenced by substituents' steric and electronic properties .
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
The mechanism of action for methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate varies depending on the specific reaction context:
These mechanisms are crucial for understanding how this compound can be utilized in synthetic pathways and biological interactions .
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate has various applications across multiple scientific fields:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2